Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate involves complex heterocyclization reactions. Khodairy and El-Saghier (2011) described various reactions with Ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate, a related compound, to produce derivatives like bisthiazole, bisthiolane, and 1,4-thiazepinothieno[2,3-b]thiophenes (Khodairy & El-Saghier, 2011).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using X-ray diffraction methods. Li et al. (2005) analyzed the crystal structure of a related compound, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, providing insights into the structural aspects of these types of compounds (Li et al., 2005).
Chemical Reactions and Properties
This compound's chemical reactivity includes interactions with various reagents to form diverse derivatives. For instance, Jing (2011) described the selective hydrazidation of a related compound, demonstrating the compound's reactivity under different conditions (Jing, 2011).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability under different conditions are essential to understand the compound's behavior in various environments. However, specific studies on the physical properties of this compound were not found in the current literature search.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds and stability, are crucial for potential applications. The compound's interactions with different chemical reagents indicate its versatile chemical nature, as seen in various synthesis studies. For example, the work by El-Saghier (1993) on the synthesis of thieno[2,3-b]thiophenes under phase-transfer catalysis conditions highlights the chemical versatility of these compounds (El-Saghier, 1993).
Scientific Research Applications
Heterocyclization Reactions : The compound has been used in heterocyclization reactions to create a range of derivatives including bisthiazole, bisthiolane, and oxadiazole or triazole derivatives. These derivatives have potential applications in various chemical syntheses (Khodairy & El-Saghier, 2011).
Selective Hydrazidation : The compound has been involved in selective hydrazidation processes, yielding products like monoacylhydrazine and diacylhydrazine. These processes are significant in organic synthesis and could lead to the development of new chemicals and drugs (Jing, 2011).
One-Pot Synthesis of Derivatives : It serves as a starting material for one-pot syntheses under phase-transfer catalysis conditions, leading to the creation of various thieno[2,3-b]thiophenes with potential biological activities (El-Saghier, 1993).
Antiproliferative Activity : Some derivatives have shown notable antiproliferative activity against cancer cell lines, particularly breast and colon cancer. This indicates potential applications in cancer research and treatment (Ghorab et al., 2013).
Antimycobacterial Agents : Certain derivatives have been synthesized and tested for their in vitro activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis (Balamurugan et al., 2009).
Antioxidant and Anti-Inflammatory Activities : Some ethyl derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory properties, indicating potential therapeutic applications (Madhavi & Sreeramya, 2017).
Functionalization of Microporous Frameworks : The compound has been used in the functionalization of lanthanide-based metal-organic frameworks, enhancing their gas adsorption, sensing properties, and magnetic properties (Wang et al., 2016).
properties
IUPAC Name |
ethyl 2-cyano-3,4-dimethylthieno[2,3-b]thiophene-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-4-15-11(14)10-7(3)9-6(2)8(5-13)16-12(9)17-10/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVADGSSQORDQMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)SC(=C2C)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381119 | |
Record name | ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175202-57-0 | |
Record name | ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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